molecular formula C15H11ClF3NO B13865449 (R)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one

(R)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13865449
M. Wt: 313.70 g/mol
InChI Key: VZMTWEKKZZHRRG-AWEZNQCLSA-N
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Description

®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound featuring a quinoline core structure. The presence of a trifluoromethyl group, a cyclopropylethynyl group, and a chlorine atom makes this compound particularly interesting for various scientific applications, especially in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropylethynyl groups on biological activity. It may serve as a lead compound for the development of new pharmaceuticals .

Medicine

In medicinal chemistry, ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one is investigated for its potential therapeutic properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of ®-6-Chloro-4-(cyclopropylethynyl)-4-(trifluromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The cyclopropylethynyl group can introduce strain into the molecule, potentially increasing its reactivity .

Properties

Molecular Formula

C15H11ClF3NO

Molecular Weight

313.70 g/mol

IUPAC Name

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21)/t14-/m0/s1

InChI Key

VZMTWEKKZZHRRG-AWEZNQCLSA-N

Isomeric SMILES

C1CC1C#C[C@@]2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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